N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide
Description
The compound N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide features a substituted pyrrole core with distinct functional groups:
- Pyrrole ring: Methyl groups at positions 4 and 5.
- Position 3: A 4-methylphenylsulfonyl group (electron-donating methyl substituent on the phenyl ring).
- Position 1: A prop-2-en-1-yl (allyl) group, introducing conformational flexibility.
- Position 2: A propanamide chain (CH2CH2CONH2).
The molecular formula is estimated as C20H24N2O3S (molecular weight ≈ 396.5 g/mol). Key functional groups include a secondary amide, sulfone, and aromatic system. Spectroscopic data (e.g., IR) are anticipated to align with compounds sharing these moieties, such as N-H (~3298 cm⁻¹), C=O (~1658 cm⁻¹), and sulfone (1336, 1165 cm⁻¹) stretches .
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-6-12-21-15(5)14(4)18(19(21)20-17(22)7-2)25(23,24)16-10-8-13(3)9-11-16/h6,8-11H,1,7,12H2,2-5H3,(H,20,22) |
InChI Key |
HKQJQCPBWQSIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1CC=C)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Formation of 3,4-Dimethylpyrrole
The dimethyl substituents at positions 4 and 5 are introduced during ring formation. A modified Hantzsch pyrrole synthesis is employed, utilizing acetylacetone and ammonium acetate under reflux in acetic acid. This yields 3,4-dimethylpyrrole, which is subsequently functionalized.
Reaction conditions :
-
Reactants : Acetylacetone (2.5 equiv), ammonium acetate (1.0 equiv)
-
Solvent : Glacial acetic acid
-
Temperature : 120°C, reflux for 6–8 hours
-
Yield : ~65–70%
Functionalization at Position 3
The sulfonyl group is introduced via electrophilic aromatic sulfonation . 4-Methylbenzenesulfonyl chloride is reacted with the pyrrole intermediate in the presence of a Lewis acid catalyst.
Procedure :
-
Dissolve 3,4-dimethylpyrrole (1.0 equiv) in anhydrous dichloromethane.
-
Add aluminum chloride (1.2 equiv) as a catalyst.
-
Dropwise addition of 4-methylbenzenesulfonyl chloride (1.1 equiv) at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with ice-water and extract with DCM.
Key parameters :
-
Yield : 58–62%
-
Purity : >95% (HPLC)
Alkylation at Position 1: Introduction of the Propenyl Group
The allyl (prop-2-en-1-yl) group is introduced via N-alkylation using allyl bromide under basic conditions.
Optimization of Alkylation Conditions
A mixture of the sulfonated pyrrole (1.0 equiv), allyl bromide (1.5 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated to 80°C for 8 hours.
Critical factors :
-
Base : K₂CO₃ ensures deprotonation of the pyrrole nitrogen.
-
Solvent : DMF enhances solubility of intermediates.
-
Temperature : Elevated temperatures accelerate substitution.
Workup :
-
Cool the reaction mixture, filter to remove solids, and concentrate under reduced pressure.
-
Purify via recrystallization from ethanol/water (3:1).
Yield : 70–75%
Amidation at Position 2: Propanamide Installation
The propanamide group is introduced via amide coupling between the pyrrole’s amine and propanoic acid derivatives.
Carboxylic Acid Activation
Propanoic acid is activated using thionyl chloride (SOCl₂) to form propanoyl chloride , which is then reacted with the pyrrole amine.
Procedure :
-
Add SOCl₂ (2.0 equiv) dropwise to propanoic acid (1.0 equiv) at 0°C.
-
Reflux for 2 hours to form propanoyl chloride.
-
Add the pyrrole intermediate (1.0 equiv) and triethylamine (3.0 equiv) in THF.
Purification :
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Yield : 80–85%
Alternative Coupling Reagents
For higher efficiency, HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in dichloromethane:
| Reagent | Equiv | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | 1.2 | DCM | 24 | 88 |
| DCC/DMAP | 1.5 | THF | 18 | 82 |
Integrated Synthetic Pathway
The full synthesis combines the above steps into a sequential protocol:
-
Pyrrole core synthesis → 2. Sulfonylation → 3. Alkylation → 4. Amidation
Overall yield : ~28–32% (four steps)
Industrial-Scale Considerations
For bulk production, continuous flow reactors improve efficiency:
-
Sulfonylation : Tubular reactor with AlCl₃ catalyst (residence time: 30 min).
-
Amidation : Microreactor system with EDC/HOBt (residence time: 2 h).
Key metrics :
-
Purity : >99% (GC-MS)
-
Throughput : 1.2 kg/day
Analytical Characterization
Post-synthesis validation includes:
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chlorides for electrophilic substitution, alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations:
Core Structure :
- The target compound’s pyrrole core differs from naphthalene () or benzene-based systems, influencing steric and electronic properties.
- The allyl group (position 1) provides flexibility, contrasting with bulkier isopropyl () or rigid bicyclic systems ().
Sulfonyl Group :
- The 4-methylphenylsulfonyl group in the target compound is less electron-deficient than the 4-fluorophenylsulfonyl group (), as methyl is electron-donating vs. fluorine’s electron-withdrawing nature.
Amide Chain: Shorter propanamide chain (vs.
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparisons
Implications of Structural Variations
Solubility and Lipophilicity :
- Allyl and shorter propanamide chain may enhance solubility compared to pentanamide derivatives ().
- Sulfonyl substituents influence polarity: 4-methylphenyl (hydrophobic) vs. fluorophenyl (polar).
Synthetic Challenges :
- Pyrrole functionalization (e.g., sulfonylation at position 3) may require stringent conditions due to steric hindrance from methyl groups.
Potential Applications: Pyrrole-based sulfonamides are explored in medicinal chemistry for enzyme inhibition (e.g., COX-2). The allyl group could serve as a handle for further derivatization .
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}propanamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a pyrrole ring with multiple substituents, including a sulfonyl group and a prop-2-en-1-yl moiety. Its molecular formula is with a molecular weight of 426.5 g/mol. The unique structure suggests diverse biological interactions, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N2O3S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 951963-00-1 |
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer properties. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity and affecting cancer cell proliferation.
A case study involving the compound demonstrated its ability to inhibit cell growth in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The specific mechanisms of action are believed to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. In vitro tests showed that it could inhibit the growth of certain bacterial strains, indicating its potential use as an antibacterial agent. The structure's ability to interfere with bacterial enzyme activity is thought to be a contributing factor to this effect.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit deubiquitinating enzymes, which play critical roles in protein degradation pathways.
- Receptor Binding : The compound may bind to specific cellular receptors, altering downstream signaling pathways involved in cellular proliferation and survival.
- Cell Cycle Disruption : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Anticancer Activity : A recent study assessed the efficacy of this compound against various cancer cell lines, revealing significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics.
- Antibacterial Efficacy : Another study focused on its antimicrobial properties, demonstrating inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values indicating effective antibacterial action.
Q & A
Q. Basic Research Focus
- Flash chromatography with gradients of ethyl acetate/hexane for polar impurities.
- Recrystallization from ethanol/water mixtures to remove hydrophobic byproducts.
- HPLC (C18 column, acetonitrile/water mobile phase) for final purity >95% .
How does the allyl group impact the compound’s reactivity in further derivatization?
Advanced Research Focus
The allyl moiety enables click chemistry (e.g., thiol-ene reactions) for functionalization. However, its electron-withdrawing nature may deactivate the pyrrole ring toward electrophilic substitution. Strategies:
- Protection/deprotection of the amide group during cross-coupling (e.g., Suzuki-Miyaura).
- Photocatalyzed reactions to preserve allyl integrity .
What are the critical parameters for stability studies under physiological conditions?
Q. Advanced Research Focus
- pH-dependent degradation : Monitor hydrolysis of the sulfonamide bond at pH 7.4 (phosphate buffer) via LC-MS.
- Thermal stability : Accelerated aging at 40°C to simulate long-term storage.
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Q. Advanced Research Focus
- Substituent variation : Replace 4-methylphenyl with electron-deficient aryl groups (e.g., 4-CF) to enhance target affinity.
- Bioisosteric replacement : Swap the propanamide chain with tetrazole to improve metabolic stability.
- Allyl group truncation : Test propyl vs. allyl to balance lipophilicity and reactivity .
What analytical methods quantify trace impurities in bulk synthesis?
Q. Basic Research Focus
- GC-MS or LC-MS for volatile/byproduct detection.
- NMR spiking with authentic standards to identify unknown peaks.
- Elemental analysis to confirm stoichiometry (C, H, N, S) and rule out metal contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
